molecular formula C34H32CuN4O4-4 B3044263 3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper CAS No. 14494-37-2

3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper

Cat. No.: B3044263
CAS No.: 14494-37-2
M. Wt: 624.2 g/mol
InChI Key: OPDMTMYEMNFCHD-QPPPNFCJSA-N
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Description

The compound 3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper is a metalloporphyrin with a copper(II) center coordinated within a macrocyclic porphyrin ligand. Key structural features include:

  • Substituents: Two ethenyl (vinyl) groups at positions 7 and 12, carboxyethyl groups at positions 18 and 2, and methyl groups at positions 3, 8, 13, and 15.
  • Functional Groups: Propanoic acid chains enhance solubility in polar solvents, while the ethenyl groups contribute to π-conjugation .

Below, we compare its properties with structurally analogous porphyrins.

Properties

CAS No.

14494-37-2

Molecular Formula

C34H32CuN4O4-4

Molecular Weight

624.2 g/mol

IUPAC Name

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper

InChI

InChI=1S/C34H32N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16-;

InChI Key

OPDMTMYEMNFCHD-QPPPNFCJSA-N

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu]

Isomeric SMILES

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu]

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu]

Origin of Product

United States

Biological Activity

The compound 3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid; copper (CuP) is a metalloporphyrin that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine.

Structure and Properties

CuP exhibits a complex structure characterized by a porphyrin ring with various substituents that influence its reactivity and biological interactions. The presence of the copper ion enhances its catalytic properties and facilitates electron transfer processes. The unique arrangement of substituents allows for specific interactions with biological molecules.

Anticancer Properties

Recent studies have demonstrated that CuP exhibits significant anticancer activity. For instance:

  • Cytotoxicity : CuP has been shown to induce cytotoxic effects in various cancer cell lines. In one study, derivatives of copper (II) porphyrins were assessed against MCF-7 cell lines using the MTT assay; CuP derivatives showed varying levels of cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The anticancer mechanism involves DNA intercalation and the generation of reactive oxygen species (ROS). These processes lead to mitochondrial dysfunction and cell cycle arrest .

Photodynamic Therapy (PDT)

CuP is also explored for its role in photodynamic therapy:

  • Mechanism : Upon light activation, CuP generates singlet oxygen and other ROS that can selectively destroy cancer cells while sparing normal tissues . This property is attributed to its ability to absorb light and convert it into chemical energy.
  • Clinical Applications : CuP-based compounds are being investigated for their efficacy in treating tumors through localized activation by light sources .

Case Studies

Several case studies highlight the effectiveness of CuP in different biological contexts:

  • Study on Lung Cancer Cells : A study evaluated the effects of CuP on A549 lung cancer cells. Results indicated significant apoptosis induction and cell cycle arrest at G2/M phase .
  • Breast Cancer Models : Research involving MCF-7 breast cancer cells demonstrated that CuP could inhibit cell growth effectively while showing lower toxicity to normal cells .
  • In Vivo Studies : Animal models treated with CuP showed reduced tumor sizes when combined with light exposure compared to controls .

Comparative Analysis

The following table summarizes the biological activities of CuP compared to other metalloporphyrins:

CompoundAnticancer ActivityMechanism of ActionPhotodynamic Efficacy
3-[(1Z,4Z,...); CuHighDNA intercalation, ROSYes
Copper Tetrakis(4-methyloxyphenyl)porphyrinModerateROS generationModerate
Zinc PorphyrinLowLimited ROS generationNo

Comparison with Similar Compounds

Comparison with Silver Analogue

The silver analogue, 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver, differs in two key aspects:

  • Substituents : Hydroxyethyl groups replace ethenyl groups at positions 8 and 13.
  • Metal Center : Silver(I) instead of copper(II).
Property Target Copper Compound Silver Analogue
Molecular Formula Not explicitly provided C₃₄H₃₆AgN₄O₆
Average Mass (Da) Not provided 704.552
Key Functional Groups Ethenyl, carboxyethyl Hydroxyethyl, carboxyethyl
Metal Coordination Cu(II) Ag(I)

Comparison with Copper Tetraphenylporphyrins

Copper tetraphenylporphyrins (CuTPP) lack the carboxyethyl and ethenyl substituents, instead featuring phenyl groups at meso-positions. Key differences include:

  • Solubility : The target compound’s carboxyethyl groups improve aqueous solubility, whereas CuTPP is hydrophobic.
  • Applications : CuTPP is used in electrocatalysis and sensors, while the target compound’s solubility may suit biomedical applications .

Comparison with Zinc Porphyrin Complexes

Zinc porphyrins (e.g., Zn(II)-5-(4-acetoxy-3-methoxyphenyl)-10,15,20-tris-(4-carboxymethylphenyl)porphyrin) exhibit distinct photophysical properties:

  • Fluorescence: Zinc porphyrins are highly emissive (quantum yield ~0.3), whereas copper porphyrins, including the target compound, are non-emissive due to paramagnetic quenching by Cu(II).
  • Singlet Oxygen Generation : Zinc derivatives efficiently generate singlet oxygen (ΦΔ > 0.5), while copper complexes show minimal activity .

Spectroscopic and Catalytic Properties

UV-Vis Absorption

The target compound’s ethenyl groups likely redshift the Soret band compared to simpler porphyrins. For example:

  • Copper Porphyrin Dimers : Show Soret bands near 427 nm upon Cu(II) coordination, similar to shifts observed in water-soluble porphyrin-copper interactions .
  • Free-Base Porphyrins : Typically exhibit Soret bands at ~400 nm, highlighting the electronic impact of metalation .

Electrocatalytic Activity

Copper porphyrins are effective CO₂ reduction catalysts. The target compound’s ethenyl groups may enhance π-delocalization, reducing overpotential compared to phenyl-substituted analogues. For instance:

  • Fe Porphyrin Dimers: Achieve CO₂-to-CO conversion at −1.8 V (vs. RHE), while copper monomers may require lower potentials due to favorable electronic tuning .

Solubility and Chelation Behavior

The carboxyethyl and propanoic acid groups grant the target compound moderate water solubility, comparable to 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP). However:

  • Chelation Strength: Copper porphyrins exhibit stronger binding to toxic metals (e.g., Pb²⁺, Hg²⁺) than dipeptides or non-carboxylated porphyrins, as shown in competitive assays .

Q & A

Q. What are the key synthetic challenges in preparing this copper porphyrin complex, and how can they be addressed methodologically?

The synthesis of this copper porphyrin requires precise control over metalation and substituent regiochemistry. Key steps include:

  • Porphyrin core formation : Use Adler-Longo or Lindsey methods to assemble the tetrapyrrole macrocycle, ensuring proper vinyl and carboxyethyl group placement .
  • Copper insertion : Optimize reaction conditions (e.g., Cu(II) acetate in DMF under nitrogen) to avoid demetallation or side reactions. Monitor via UV-Vis spectroscopy for characteristic Soret band shifts (e.g., ~420 nm to ~410 nm upon metalation) .
  • Purification : Employ column chromatography with silica gel or Sephadex LH-20, followed by recrystallization in dichloromethane/methanol .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., m/z ~800–850 Da range for similar porphyrins) .
  • NMR spectroscopy : Analyze substituent patterns (e.g., vinyl protons at δ 6.5–7.5 ppm, methyl groups at δ 1.5–3.0 ppm) .
  • EPR : Confirm paramagnetic Cu(II) center with g-values ~2.05–2.15 .

Q. What solvent systems are optimal for studying its photophysical properties?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to carboxyethyl groups. For UV-Vis studies, use degassed solvents to prevent aggregation. Note that aggregation in aqueous buffers may redshift the Soret band by ~10–15 nm .

Advanced Research Questions

Q. How does the electronic structure of this copper porphyrin influence its catalytic activity in oxidation reactions?

The copper center and substituents (vinyl, carboxyethyl) modulate redox potentials and ligand-binding dynamics:

  • Electrochemical analysis : Perform cyclic voltammetry in DMF/TBAP to identify Cu(II/I) redox couples (e.g., E1/2 ~0.1–0.3 V vs. Ag/AgCl) .
  • Catalytic testing : Assess O2 activation efficiency using substrates like thioanisole. Correlate turnover frequency (TOF) with Hammett parameters of substituents .

Q. What strategies resolve contradictions in reported photostability data for similar porphyrins?

Discrepancies often arise from experimental conditions:

  • Light source intensity : Standardize irradiance (e.g., 450 nm LED at 10 mW/cm<sup>2</sup>) to compare degradation rates.
  • Oxygen scavenging : Use controlled atmospheres (N2 vs. O2) to isolate singlet oxygen-mediated vs. radical pathways .
  • Quantitative HPLC : Track decomposition products (e.g., chlorin or bacteriochlorin derivatives) over time .

Q. How can computational modeling guide the design of derivatives with enhanced near-infrared (NIR) absorption?

  • DFT/TD-DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict λmax shifts from substituent effects. For example, extending conjugation via additional vinyl groups may redshift absorption by ~30–50 nm .
  • MO analysis : Identify charge-transfer transitions between copper d-orbitals and porphyrin π-system .

Methodological Notes

  • Safety protocols : Handle under inert atmosphere (Ar/N2) due to air-sensitive copper complexes. Use PPE and fume hoods for solvent purification steps .
  • Data reproducibility : Calibrate instruments (e.g., UV-Vis spectrophotometers) with holmium oxide filters, and report solvent dielectric constants for electrochemical studies .

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